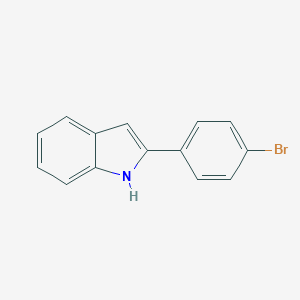
2-(4-Bromophenyl)-1H-indole
Übersicht
Beschreibung
2-(4-Bromophenyl)-1H-indole is an organic compound that belongs to the indole family, which contains a five-membered ring of two nitrogen atoms and three carbon atoms attached to a phenyl group . This compound is also known as 2-(4-bromophenyl)indole .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)-1H-indole can be achieved through several methods. One approach involves the reaction of 4-bromoaniline and ethyl acetoacetate in the presence of triethylamine . Another method involves using urea as a starting material, or reacting 4-bromoaniline with 2,4-pentanedione in ethanol .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-1H-indole is crucial in determining its potential applications. This compound is a white crystalline solid that has a melting point of 155-157°C. It is soluble in organic solvents such as chloroform, acetone, and methanol but insoluble in water.Chemical Reactions Analysis
The chemical reactions involving 2-(4-Bromophenyl)-1H-indole are diverse and depend on the specific conditions and reactants used. For instance, it can undergo reactions with alkyl halides, alkyl chloroformates, and sulfonyl chlorides to form N-alkyl, N-carboxylate, and N-sulfonyl compounds, respectively .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)-1H-indole is a white crystalline solid with a melting point of 155-157°C. Its molecular formula is C9H9BrN2O and its molecular weight is 241.1 g/mol. It is soluble in organic solvents such as chloroform, acetone, and methanol but insoluble in water.Wissenschaftliche Forschungsanwendungen
Rational Drug Design
Field: Computational Chemistry and Drug Development
Summary
Molecular docking studies were carried out to explore the binding interactions of the active compounds with specific protein targets. These studies provide insights into potential lead compounds for rational drug design.
Methods and Experimental Procedures:
Results:
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPILBIWVZIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347581 | |
| Record name | 2-(4-Bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1H-indole | |
CAS RN |
6127-49-7 | |
| Record name | 2-(4-Bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




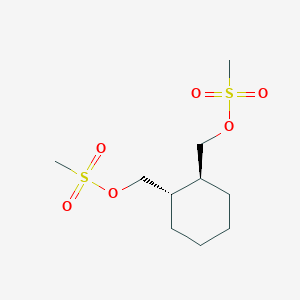
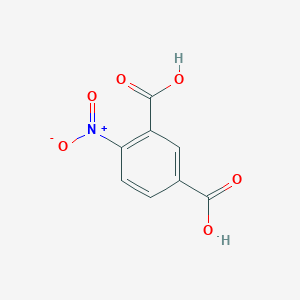
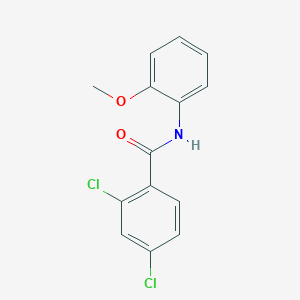
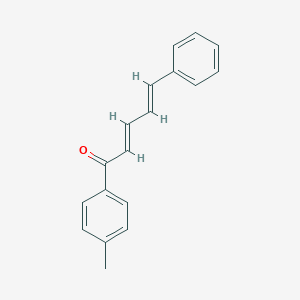
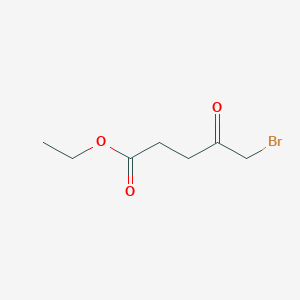
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
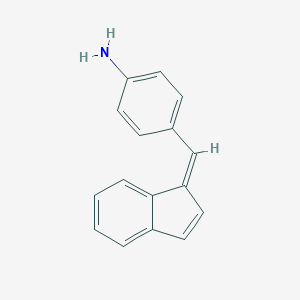
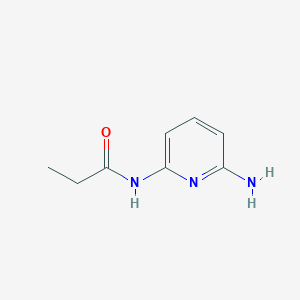
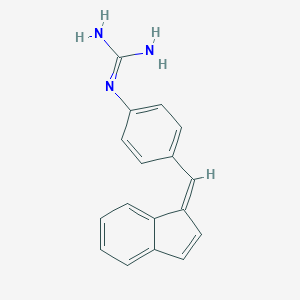
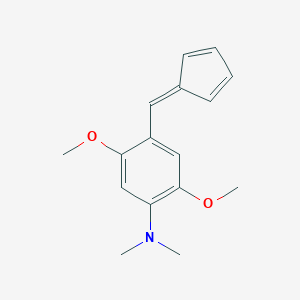
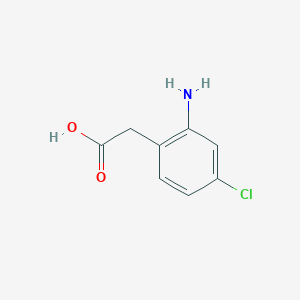
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)